6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester

CAS No.: 921226-71-3

Cat. No.: VC16942021

Molecular Formula: C10H15BrO3

Molecular Weight: 263.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921226-71-3 |

|---|---|

| Molecular Formula | C10H15BrO3 |

| Molecular Weight | 263.13 g/mol |

| IUPAC Name | ethyl 2-bromo-2-methyl-3-oxohept-6-enoate |

| Standard InChI | InChI=1S/C10H15BrO3/c1-4-6-7-8(12)10(3,11)9(13)14-5-2/h4H,1,5-7H2,2-3H3 |

| Standard InChI Key | KZMPAKWKNQZWHJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)(C(=O)CCC=C)Br |

Introduction

Structural and Chemical Identity

Systematic Nomenclature and Molecular Formula

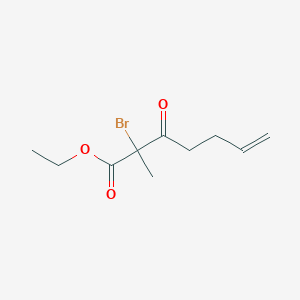

The compound’s IUPAC name, 6-heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester, reflects its structural components:

-

A seven-carbon heptenoic acid chain with a double bond at the sixth position.

-

Substituents at the second carbon: bromine, methyl group, and keto group (3-oxo).

-

An ethyl ester functional group at the terminal carboxylic acid.

Its molecular formula is C₁₀H₁₅BrO₃, with a molar mass of 263.13 g/mol .

Structural Features and Reactivity

The molecule’s architecture combines electrophilic (bromine, keto group) and nucleophilic (ester) sites:

-

Bromine at C2 facilitates substitution reactions.

-

The α,β-unsaturated ester (C6 double bond) enables conjugate additions.

-

The keto group at C3 participates in condensation or reduction reactions.

Physicochemical Properties

Key properties derived from experimental data include :

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅BrO₃ |

| Molar Mass | 263.13 g/mol |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Likely soluble in organic solvents (e.g., THF, ethyl acetate) |

The compound’s liquid state at room temperature (reported as an oil) suggests moderate volatility, while bromine’s electronegativity contributes to polar characteristics.

Applications in Organic Synthesis

Role as a Building Block

The compound’s multifunctional structure enables diverse transformations:

-

Nucleophilic Substitution: Bromine displacement by amines or thiols.

-

Ketone Reduction: Conversion to secondary alcohols using NaBH₄ or LiAlH₄.

-

Ester Hydrolysis: Acid- or base-mediated cleavage to carboxylic acids.

Analytical Characterization

Spectroscopic Data

-

Mass Spectrometry (MS): Expected molecular ion peak at m/z 263 (M⁺) with isotopic patterns characteristic of bromine (1:1 ratio for M⁺ and M+2) .

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for ethyl ester protons (δ 1.3 ppm, triplet; δ 4.1 ppm, quartet), methyl group (δ 1.8 ppm, singlet), and olefinic protons (δ 5.1–5.3 ppm).

-

¹³C NMR: Carbonyl carbons (δ 170–210 ppm), brominated carbon (δ 40–50 ppm).

-

Chromatographic Behavior

High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is suitable for purity assessment, given the conjugated ester system.

Future Research Directions

-

Pharmacological Screening: Evaluate bioactivity as a cholesterol biosynthesis inhibitor, akin to fluvastatin intermediates .

-

Catalysis: Explore use in cross-coupling reactions (e.g., Suzuki-Miyaura) leveraging the bromine substituent.

-

Green Chemistry: Develop solvent-free bromination methods to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume